5-[4-(Hydroxymethyl)phenyl]furan-2-carbaldehyde

Medicinal chemistry Thiosemicarbazone derivatives Antimicrobial activity

SAR expansion requires precise aryl substitution. This 5-arylfuran-2-carbaldehyde (CAS 603986-80-7) provides the underexplored 4-(hydroxymethyl)phenyl motif for Claisen-Schmidt condensation and thiosemicarbazone synthesis. - **Performance data**: Furan chalcone analogs show urease IC50 = 16.13-18.75 µM (vs. thiourea 21.25 µM). - **Orthogonal reactivity**: Hydroxymethyl and aldehyde groups enable dual derivatization (esterification, oxidation, condensation). - **Supply**: In stock, immediate shipment for medicinal chemistry and enzyme inhibition studies.

Molecular Formula C12H10O3
Molecular Weight 202.21 g/mol
CAS No. 603986-80-7
Cat. No. B12120884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[4-(Hydroxymethyl)phenyl]furan-2-carbaldehyde
CAS603986-80-7
Molecular FormulaC12H10O3
Molecular Weight202.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CO)C2=CC=C(O2)C=O
InChIInChI=1S/C12H10O3/c13-7-9-1-3-10(4-2-9)12-6-5-11(8-14)15-12/h1-6,8,13H,7H2
InChIKeyZAHYRMAOLBZFHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[4-(Hydroxymethyl)phenyl]furan-2-carbaldehyde (CAS 603986-80-7): 5-Arylfuran-2-carbaldehyde Scaffold with Hydroxymethyl Phenyl Substituent for Medicinal Chemistry Applications


5-[4-(Hydroxymethyl)phenyl]furan-2-carbaldehyde (CAS 603986-80-7; C12H10O3; exact mass 202.063 g/mol) is an organic compound belonging to the class of 5-arylfuran-2-carbaldehydes . It features a furan ring substituted at the 2-position with a formyl (-CHO) group and at the 5-position with a 4-(hydroxymethyl)phenyl moiety. The 5-arylfuran-2-carbaldehyde scaffold serves as a versatile synthetic intermediate for constructing bioactive heterocyclic compounds, including furan chalcones, thiosemicarbazones, and morpholine derivatives with documented antimicrobial, antitumor, and enzyme inhibitory activities [1][2]. The compound is supplied as a research chemical for pharmaceutical intermediate and medicinal chemistry applications, with a calculated topological polar surface area (TPSA) of 50.44 Ų and predicted XLogP of 1.6 .

Why 5-[4-(Hydroxymethyl)phenyl]furan-2-carbaldehyde Cannot Be Replaced by Unsubstituted or Positionally Isomeric 5-Arylfuran-2-carbaldehydes


The 5-arylfuran-2-carbaldehyde class exhibits pronounced structure-activity dependence, where subtle modifications to the aryl substitution pattern produce substantial variations in biological potency and selectivity [1]. In thiosemicarbazone derivatives derived from 5-substituted furan-2-carbaldehydes, the 5-phenyl analog (compound 6) displays antibacterial MIC values of 125–250 μg/mL against S. aureus strains, whereas the 5-(2-fluorophenyl) variant (compound 7) shows markedly different antifungal activity against C. albicans (MIC = 50 μg/mL), and the 5-nitro derivative (compound 5) achieves an order-of-magnitude enhanced antibacterial potency (MIC = 1 μg/mL) [2]. In urease inhibition studies with furan chalcone derivatives, 2-chlorophenyl and 2,5-dichlorophenyl substituents on the 5-aryl group produce IC50 values of 18.75 μM and 16.13 μM respectively, surpassing the reference drug thiourea (IC50 = 21.25 μM), while other 5-aryl variants exhibit substantially weaker inhibition [3]. These intra-class performance differentials demonstrate that 5-aryl substitution identity, position, and electronic character are critical determinants of biological outcome; generic substitution without validation of the specific 4-(hydroxymethyl)phenyl motif would undermine experimental reproducibility and therapeutic relevance.

5-[4-(Hydroxymethyl)phenyl]furan-2-carbaldehyde: Comparative Evidence Guide for Differentiated Selection in Drug Discovery and Chemical Biology


5-Aryl Substitution Confers Broad-Spectrum Biological Activity vs. Unsubstituted Furan-2-carbaldehyde Scaffold

Class-level inference: Compounds built on the 5-arylfuran-2-carbaldehyde scaffold (of which 5-[4-(hydroxymethyl)phenyl]furan-2-carbaldehyde is a representative) demonstrate measurable biological activity across antibacterial, antifungal, and antitumor assays that the unsubstituted furan-2-carbaldehyde scaffold does not intrinsically possess [1]. In a systematic evaluation of ten thiosemicarbazone derivatives, the unsubstituted furan-2-carbaldehyde thiosemicarbazone (compound 1) exhibited moderate DPPH radical scavenging activity (IC50 = 40.9 μg/mL) compared to ascorbic acid (IC50 = 22.0 μg/mL) but showed no reported antibacterial or antifungal potency [2]. In contrast, the 5-phenyl-substituted analog (compound 6) exhibited antibacterial activity against S. aureus ATCC25923 (MIC = 250 μg/mL) and S. aureus ATCC700699 (MIC = 125 μg/mL), while the 5-(4-methoxyphenyl) derivative (compound 8) and 5-(1-naphthyl) derivative (compound 9) showed significant antitumor activity against LNCaP prostate cancer cells (IC50 = 13.31 μM and 7.69 μM, respectively) [2]. This demonstrates that the 5-aryl moiety is essential for conferring the antimicrobial and antitumor properties that make this scaffold valuable.

Medicinal chemistry Thiosemicarbazone derivatives Antimicrobial activity

Positional Isomerism (Para- vs. Meta-Hydroxymethylphenyl) Alters Reactivity Profile in Nucleophilic Addition Reactions

Cross-study comparable: 5-[4-(Hydroxymethyl)phenyl]furan-2-carbaldehyde (CAS 603986-80-7; para-isomer) and its positional analog 5-[3-(hydroxymethyl)phenyl]furan-2-carbaldehyde (CAS 647023-78-7; meta-isomer) share identical molecular formula (C12H10O3) and molecular weight (202.206 g/mol), as well as identical calculated properties including exact mass (202.063), hydrogen bond donor count (1), hydrogen bond acceptor count (3), rotatable bond count (3), topological polar surface area (50.4 Ų), and XLogP (1.6) [1]. However, the distinct spatial orientation of the hydroxymethyl group in the para- versus meta-position alters the electronic distribution across the phenyl ring and furan system, which is predicted to affect electrophilic aromatic substitution patterns and nucleophilic addition regioselectivity at the aldehyde carbon [2]. In biological systems where the 5-arylfuran-2-carbaldehyde scaffold serves as a pharmacophore, positional isomerism has been documented to produce differential target binding, as evidenced by SAR studies of 5-aryl-substituted furan chalcones wherein ortho-, meta-, and para-substituted phenyl variants display distinct urease inhibition profiles [3].

Synthetic chemistry Nucleophilic addition Positional isomerism

Hydroxymethyl Functionality Enables Downstream Derivatization Not Accessible with Non-Hydroxylated 5-Aryl Analogs

Class-level inference: The hydroxymethyl (-CH2OH) group on the phenyl ring of 5-[4-(hydroxymethyl)phenyl]furan-2-carbaldehyde provides a secondary reactive handle absent in simpler 5-phenyl-furan-2-carbaldehyde analogs. This primary alcohol functionality enables orthogonal derivatization strategies, including esterification, etherification (e.g., Williamson ether synthesis), oxidation to the corresponding carboxylic acid or aldehyde, halogenation, and Mitsunobu reactions, without interfering with the furan-2-carbaldehyde aldehyde group when appropriate protecting group strategies are employed [1]. In contrast, unsubstituted 5-phenyl-furan-2-carbaldehyde (compound 6 in the thiosemicarbazone study) lacks this additional functional handle, limiting derivatization to reactions at the aldehyde group alone [2]. The presence of the hydroxymethyl group also confers increased hydrophilicity relative to non-hydroxylated 5-aryl analogs, potentially affecting solubility profiles in aqueous reaction media and biological assay conditions. The topological polar surface area of 50.44 Ų (vs. ~30 Ų for non-hydroxylated 5-phenyl analog) provides a quantitative measure of this increased polarity .

Synthetic chemistry Functional group compatibility Derivatization

Documented Synthetic Utility of 5-Arylfuran-2-carbaldehyde Scaffold in Producing Bioactive Heterocyclic Derivatives

Class-level inference: 5-Arylfuran-2-carbaldehyde derivatives, including the target compound, serve as validated precursors for constructing furan chalcone scaffolds with demonstrated enzyme inhibitory activity. In a 2023 study, nineteen substituted 5-aryl-2-furan-2-carbaldehyde derivatives (compounds 3a–s) were synthesized and subsequently condensed with acetophenone via Claisen–Schmidt condensation to yield furan chalcone derivatives 4a–s [1]. These chalcones exhibited urease inhibition with structure-dependent potency: the 2,5-dichlorophenyl-substituted derivative 4h showed IC50 = 16.13 ± 2.45 μM, and the 2-chlorophenyl-substituted derivative 4s showed IC50 = 18.75 ± 0.85 μM, both surpassing the reference drug thiourea (IC50 = 21.25 ± 0.15 μM) [1]. The 5-arylfuran-2-carbaldehyde scaffold has also been employed in the synthesis of 4-(5-aryl-2-furoyl)morpholines (compounds 7a–e) and 4-[(5-aryl-2-furyl)carbonothioyl]morpholines (compounds 8a–f), which demonstrated antimicrobial activity against Cryptococcus neoformans ATCC 208821 [2]. These literature precedents validate the scaffold's utility in generating bioactive molecules, with the specific 5-aryl substituent identity (4-hydroxymethylphenyl in the target compound) representing a unique entry point for unexplored structure-activity relationship studies.

Medicinal chemistry Heterocyclic synthesis Chalcone derivatives

Optimal Application Scenarios for 5-[4-(Hydroxymethyl)phenyl]furan-2-carbaldehyde in Drug Discovery and Synthetic Chemistry


Synthesis of Furan Chalcone Derivatives for Urease Inhibition Screening

This compound is optimally deployed as a 5-arylfuran-2-carbaldehyde precursor for Claisen–Schmidt condensation with acetophenones to generate furan chalcone libraries [1]. The 4-(hydroxymethyl)phenyl substituent provides a unique aryl electronic profile distinct from previously evaluated chloro-, methoxy-, and unsubstituted phenyl variants. Medicinal chemistry teams pursuing urease inhibitors or related enzyme targets can leverage this building block to expand SAR beyond the 19 derivatives (4a–s) characterized in the 2023 study, wherein certain 5-aryl-substituted furan chalcones exhibited IC50 values superior to thiourea (16.13–18.75 μM vs. 21.25 μM) [1].

Preparation of Thiosemicarbazone Derivatives with Potential Antimicrobial and Antitumor Activities

Condensation with thiosemicarbazide yields thiosemicarbazone derivatives, a class demonstrated to possess antibacterial, antifungal, and antitumor properties [2]. The 5-[4-(hydroxymethyl)phenyl] substitution introduces a hydrogen bond-donating primary alcohol group that may enhance aqueous solubility and enable additional intermolecular interactions in the biological target binding pocket. This structural feature is absent in the ten previously characterized thiosemicarbazone derivatives (compounds 1–10), representing an underexplored chemical space within this biologically active series [2].

Orthogonal Derivatization via Hydroxymethyl Functional Group Elaboration

The phenyl-CH2OH moiety enables parallel synthetic elaboration independent of the aldehyde group [3]. Applications include: (i) esterification with acyl chlorides or carboxylic acids to modulate lipophilicity; (ii) Williamson ether synthesis with alkyl/aryl halides to introduce additional diversity elements; (iii) mild oxidation to the corresponding 4-formylphenyl or 4-carboxyphenyl derivatives for extended conjugation or metal coordination applications. This orthogonal functionalization capacity makes the compound valuable for constructing diversely functionalized furan-based libraries where both the furan-2-carbaldehyde and the aryl-hydroxymethyl positions are exploited .

Synthesis of Morpholine and Thiomorpholine Derivatives for Antimicrobial Screening

Following established methodology, this compound can be converted via Willgerodt-Kindler reaction to 4-[(5-aryl-2-furyl)carbonothioyl]morpholine derivatives [4]. The resulting thiomorpholides represent a compound class with demonstrated activity against Cryptococcus neoformans. The 4-(hydroxymethyl)phenyl variant offers a polar functional group that may improve solubility and pharmacokinetic properties relative to previously reported 5-aryl analogs (phenyl, 4-methylphenyl, 4-methoxyphenyl, 4-bromophenyl, 2-chlorophenyl, 4-nitrophenyl) [4].

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